molecular formula C9H8F5N B13530786 3-Trifluoromethyl-beta, beta-difluorophenethylamine

3-Trifluoromethyl-beta, beta-difluorophenethylamine

Cat. No.: B13530786
M. Wt: 225.16 g/mol
InChI Key: OHOSQEFCKKLTBY-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-beta,beta-difluorophenethylamine (systematic name: 2-[3-(trifluoromethyl)phenyl]-1,1-difluoroethylamine) is a fluorinated phenethylamine derivative. Its structure features a trifluoromethyl (-CF₃) group at the phenyl ring’s meta position and two fluorine atoms at the beta (β) carbon of the ethylamine side chain. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of fluorine substituents, which can influence bioavailability, metabolic stability, and receptor binding .

Key synonyms include 2-(3-Trifluoromethylphenyl)-1,1-difluoroethylamine and 3-(2-Amino-1,1-difluoroethyl)benzotrifluoride.

Properties

Molecular Formula

C9H8F5N

Molecular Weight

225.16 g/mol

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H8F5N/c10-8(11,5-15)6-2-1-3-7(4-6)9(12,13)14/h1-4H,5,15H2

InChI Key

OHOSQEFCKKLTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)(F)F

Origin of Product

United States

Preparation Methods

General Reaction Scheme:

Aryl halide + Fluoroalkylamine → Fluoroalkylated aromatic amine

Key Features:

  • Catalyst: Pd(0) or Pd(II) complexes
  • Ligands: Phosphines or N-heterocyclic carbenes
  • Conditions: Elevated temperatures (~80-120°C), inert atmosphere
  • Advantages: High regioselectivity, broad substrate scope

Example Data Table:

Parameter Conditions Yield (%) Notes
Catalyst Pd(PPh₃)₄ 85 Standard conditions
Solvent Toluene 80 Elevated temperature (~100°C)
Substrate 4-Iodo-phenyl derivative - For specific trifluoromethylation

Note: This method is effective for attaching trifluoromethyl groups to aromatic rings, which can then be functionalized into phenethylamine derivatives.

Multi-Component Metal-Free Synthesis

Recent advances have demonstrated metal-free approaches for constructing trifluoromethylated heterocycles, which can be adapted for aminoalkyl derivatives.

Example Procedure:

  • Reagents: Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate (TFBen)
  • Conditions: Toluene solvent, 100°C, TFA as catalyst
  • Outcome: Formation of 3-trifluoromethyl-1,2,4-triazoles with yields around 50-60% (see Figure 2E in source)

While this method primarily targets heterocycles, the underlying principles can be extended to synthesize aminoalkyl derivatives via subsequent reduction or functionalization steps.

Advantages:

  • Mild, metal-free conditions
  • Broad substrate scope
  • Scalability demonstrated in laboratory settings

Synthesis via Nucleophilic Substitution of Fluorinated Precursors

A common route involves nucleophilic substitution reactions where a fluorinated electrophile reacts with a suitable amine precursor.

Example:

  • Starting Material: 3-Trifluoromethyl-phenyl halides
  • Reagent: Amine derivatives (e.g., ethylamine)
  • Conditions: Polar aprotic solvents like DMF or DMAc, elevated temperature (~80-120°C)
  • Reaction: Nucleophilic attack on the electrophilic aromatic carbon bearing the halogen

Data Summary:

Step Reagents Solvent Temperature Yield (%) Notes
Nucleophilic substitution Ethylamine + 3-CF₃-phenyl halide DMAc 100°C 70 Requires excess amine

Reduction of Fluorinated Precursors

Alternatively, aromatic nitriles or nitro compounds bearing trifluoromethyl groups can be reduced to amines.

Example:

  • Starting Material: 3-Trifluoromethyl-phenyl nitrile
  • Reagent: Catalytic hydrogenation (e.g., Pd/C)
  • Conditions: Hydrogen atmosphere, 50-80°C
  • Outcome: Formation of the corresponding phenethylamine derivative

Data Table:

Parameter Conditions Yield (%) Remarks
Catalyst Pd/C 75 Mild conditions
Solvent Ethanol - Common solvent

Summary of Key Preparation Methods

Method Description Advantages Limitations
Palladium-catalyzed cross-coupling Coupling of aryl halides with amines High regioselectivity, broad scope Requires expensive catalysts, inert atmosphere
Metal-free multi-component reactions Using trifluoroacetimidoyl chlorides, hydrazines, TFBen Mild, scalable, no metals Mainly heterocycle formation, indirect for amines
Nucleophilic substitution Reaction of fluorinated electrophiles with amines Straightforward, versatile Limited to suitable electrophiles
Reduction of nitriles Hydrogenation of fluorinated nitriles Mild, high yield Requires nitrile precursors

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound exhibits reactivity typical of amines and fluorinated systems:

  • Electron-withdrawing effects : The trifluoromethyl group stabilizes charged intermediates during reactions, influencing nucleophilicity and electrophilicity.

  • Palladium-catalyzed arylation mechanism :

    • Oxidative addition of aryl halides to Pd(0) forms arylpalladium halide complexes .

    • Amido complex formation via deprotonation of the amine by base .

    • Reductive elimination to form C-N bonds, often rate-limiting .

  • Mumm rearrangement : Observed in β-trifluoromethyl β-diazo esters, leading to diacylamino esters via acetimidic anhydride intermediates .

Functional Group Transformations

The compound undergoes transformations typical of fluorinated amines:

  • Amination reactions : Potential participation in aza-Henry reactions, as seen in studies on trifluoromethyl ketimines reacting with nitromethane .

  • Trifluoromethylation : Introduced via reagents like CF₃SO₂Na or CF₃SO₂Cl, which enable direct C-H trifluoromethylation under transition metal-free conditions .

  • Enone functionalization : β-trifluoromethyl enones undergo multi-functionalization to form amino-2,3-dihydrofuran derivatives via transition-metal-free cascade reactions .

Kinetic and Structural Insights

  • Thiol reactivity : Fluorinated acrylamides exhibit varied half-lives (t₁/₂) when reacting with glutathione, influenced by substituents and solvent conditions .

  • Stability : Fluoroalkylanilines derived from the compound may degrade under prolonged reaction conditions due to instability .

Substituent Half-life (t₁/₂) Reactivity Trend
Unsubstituted acrylamide8.0 hModerate
β-Trifluoromethyl acrylamide4.0 hHigher
β-Methyl acrylamide15.0 hLower

Scientific Research Applications

3-Trifluoromethyl-beta, beta-difluorophenethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-beta, beta-difluorophenethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluorophenethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s unique fluorination pattern distinguishes it from analogs. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Lipophilicity (LogP) Key Properties
3-Trifluoromethyl-beta,beta-difluorophenethylamine -CF₃ (meta), -F₂ (beta) ~227.1 (estimated) ~2.8 (predicted) High metabolic stability, enhanced rigidity due to fluorine-induced conformational restraint .
3-(Trifluoromethyl)phenethylamine -CF₃ (meta) ~203.2 ~2.3 Moderate lipophilicity; lacks beta-fluorine substitution, leading to greater side-chain flexibility .
Alpha,alpha-dimethylphenethylamine (CAS 122-09-8) -CH₃ (alpha) ~149.2 ~1.8 Lower metabolic stability due to methyl groups; reduced electron-withdrawing effects .
Diphenylamine analogs (e.g., tofenamic acid) -COOH, halogen substituents ~260–300 ~3.5–4.0 Bulkier structures with carboxylic acid groups; often used as anti-inflammatory agents .
Key Observations:
  • Lipophilicity : The trifluoromethyl group increases LogP significantly compared to methyl or hydrogen substituents, favoring blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeting drugs.
  • Metabolic Stability: Fluorine atoms mitigate oxidative metabolism, extending half-life relative to non-fluorinated phenethylamines .
Receptor Affinity:
  • Trace amine-associated receptors (TAARs) : Fluorinated phenethylamines often exhibit agonist activity at TAAR1, implicated in neurotransmitter modulation .
  • Adrenergic receptors : Beta-fluorination may enhance affinity for α₂-adrenergic receptors due to steric and electronic effects .

In contrast, diphenylamine analogs like tofenamic acid () primarily target cyclooxygenase (COX) enzymes, highlighting divergent therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsChallenges
Reductive Amination60–75H₂ (1 atm), MeOH, 24hOver-reduction of imine intermediates
Gabriel Synthesis45–55DMF, K₂CO₃, 80°C, 12hPurification of brominated intermediates

Basic: Which analytical techniques are critical for characterizing fluorinated phenethylamines?

Answer:
Fluorinated compounds require specialized analytical methods due to the unique properties of fluorine:

  • ¹⁹F NMR Spectroscopy : Provides precise structural confirmation by identifying trifluoromethyl (-CF₃) and beta-fluorine environments. Chemical shifts for -CF₃ groups typically range between -60 to -70 ppm .
  • LC-MS/MS : Ensures purity and molecular weight confirmation. Electrospray ionization (ESI) in positive mode is optimal for protonated amines.
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for beta,beta-difluoroethylamine derivatives (e.g., bond angles and fluorine positioning) .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity studies often arise from variations in assay conditions or compound stability. Methodological solutions include:

  • Replication Studies : Reproduce experiments under standardized conditions (e.g., pH, solvent, temperature) to isolate variables.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends. highlights longitudinal designs to resolve temporal contradictions .
  • Stability Testing : Monitor compound degradation via accelerated stability studies (40°C/75% RH for 4 weeks) to rule out decomposition artifacts .

Q. Table 2: Common Bioactivity Discrepancies and Resolutions

ContradictionProbable CauseResolution
Varied IC₅₀ values in enzyme assaysSolvent polarity differencesStandardize DMSO concentration ≤0.1%
Inconsistent in vivo efficacyMetabolic instabilityUse deuterated analogs or prodrugs

Advanced: What strategies mitigate decomposition of fluorinated amines during storage?

Answer:
Fluorinated amines are prone to hydrolysis and oxidation. Key stabilization methods include:

  • Inert Atmosphere Storage : Use argon or nitrogen-filled vials to prevent oxidation.
  • Low-Temperature Storage : Maintain at -20°C in anhydrous solvents (e.g., acetonitrile or DMF).
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Advanced: How to design experiments for studying metabolic pathways in vivo?

Answer:

  • Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic fate via LC-MS/MS .
  • Enzyme Inhibition Assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.
  • Tissue Distribution Studies : Use radiolabeled (³H/¹⁴C) compounds and autoradiography to map biodistribution .

Methodological Workflow:

Synthesis : Prepare labeled analogs via reductive deuteration (NaBD₄) or custom isotopic synthesis.

Dosing : Administer intravenously to rodents; collect plasma/tissue samples at intervals.

Analysis : Quantify metabolites using HRMS (high-resolution mass spectrometry) and compare with reference standards.

Advanced: How to optimize reaction conditions for scalable synthesis?

Answer:

  • Flow Chemistry : Continuous flow systems enhance reproducibility and safety for exothermic reactions (e.g., hydrogenation) .
  • Solvent Screening : Test fluorophilic solvents (e.g., HFIP) to improve yields in SN2 reactions.
  • Catalyst Optimization : Screen Pd/C vs. PtO₂ for hydrogenation efficiency; PtO₂ often provides higher selectivity for fluorinated amines .

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